N-(2,4-difluorophenyl)-2-phenoxyacetamide
Description
Contextualizing Phenoxyacetamide Derivatives within Medicinal and Agrochemistry
Phenoxyacetamide derivatives represent a versatile scaffold that is a constituent of numerous biologically active compounds. In medicinal chemistry, this structural motif is found in molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. galaxypub.conih.gov The acetamide (B32628) linkage is a common feature in many approved drugs and natural products, valued for its chemical stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. mdpi.comarchivepp.com For instance, certain phenoxyacetamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation and pain. galaxypub.co Others have shown potential as anticancer agents by inducing apoptosis or inhibiting key proteins in cancer cell proliferation. nih.govmdpi.com
In the realm of agrochemistry, phenoxy derivatives have a long history, most notably as herbicides. wikipedia.org The phenoxyacetic acid herbicides, such as 2,4-D, are a classic example. wikipedia.org More broadly, the phenoxyacetamide structure is explored for the development of new pesticides, including insecticides and fungicides. researchgate.netgoogle.com Research has demonstrated that modifying the substituents on the phenyl and phenoxy rings can modulate the biological activity and spectrum of these compounds, leading to the discovery of potent agents for crop protection. researchgate.netresearchgate.net For example, some N-phenyl-2-phenoxyacetamide derivatives have shown insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. researchgate.netresearchgate.net
Rationale for Investigating N-(2,4-difluorophenyl)-2-phenoxyacetamide
The specific rationale for investigating this compound stems from several key structural features and the known bioactivities of related compounds. The inclusion of a 2,4-difluorophenyl group is a strategic design choice. Fluorine atoms can significantly alter the electronic properties of the molecule, influencing its acidity, lipophilicity, and ability to form specific interactions with biological targets. smolecule.com This can lead to enhanced potency and selectivity.
The investigation into this compound is driven by the potential for discovering novel biological activities. Given that various phenoxyacetamide derivatives have demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, it is hypothesized that this compound could exhibit similar or improved properties. nih.govnih.govmdpi.com The difluoro substitution pattern, in particular, may offer advantages in terms of metabolic resistance and binding affinity compared to non-fluorinated analogues.
Overview of Current Research Landscape and Gaps Pertaining to the Chemical Compound
The current research landscape for this compound itself is relatively sparse. While there is a substantial body of literature on the broader class of phenoxyacetamide and N-phenylacetamide derivatives, dedicated studies focusing specifically on this compound are limited. Much of the available information is derived from studies on analogous compounds where the substitution patterns on the phenyl rings are different. For example, research on 2-(4-fluorophenyl)-N-phenylacetamide derivatives has highlighted their potential as anticancer agents. nih.govnih.gov Similarly, studies on other fluorinated phenoxyacetamide derivatives have explored their antitubercular activities. mdpi.com
A significant gap in the current knowledge is the lack of a comprehensive biological profile for this compound. While its synthesis is achievable through standard chemical methods, such as the condensation of 2,4-difluoroaniline (B146603) with a phenoxyacetyl chloride derivative, its specific interactions with biological targets, its spectrum of activity, and its potential therapeutic or agrochemical applications have not been thoroughly elucidated. smolecule.com There is a clear need for systematic screening and mechanistic studies to understand the full potential of this particular molecule.
Defined Research Objectives and Scope for In-depth Academic Inquiry
To address the existing gaps in the understanding of this compound, a focused research program with clear objectives is necessary. The primary objectives for an in-depth academic inquiry should include:
Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to fully characterize the compound using modern spectroscopic and analytical techniques.
Broad-Spectrum Biological Screening: To evaluate the compound's activity across a diverse range of biological assays, including but not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and pesticidal (insecticidal, herbicidal) screens.
Mechanistic Studies: For any significant biological activity identified, to investigate the underlying mechanism of action. This could involve identifying the molecular target(s), studying the effect on relevant cellular pathways, and conducting structure-activity relationship (SAR) studies with related analogues.
Computational Modeling: To use molecular docking and other computational tools to predict potential biological targets and to understand the binding interactions of this compound at a molecular level.
The scope of this inquiry would be to provide a foundational understanding of the chemical biology of this compound, thereby creating a basis for any future development of this compound for medicinal or agrochemical purposes.
Data Tables
Table 1: Reported Biological Activities of Phenoxyacetamide Derivatives
| Biological Activity | Example Derivative Class | Reference(s) |
|---|---|---|
| Anticancer | Substituted phenoxy acetamides | nih.govmdpi.com |
| Anti-inflammatory | Substituted phenoxy acetamides | galaxypub.co |
| Antimycobacterial | Phenoxy acetic acid analogs | nih.gov |
| Insecticidal | N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | researchgate.net |
| Herbicidal | N-(thiazole-2-yl))phenoxyacetamide derivatives | researchgate.net |
Table 2: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-D (2,4-dichlorophenoxyacetic acid) |
| N-(4-chlorophenyl)-2-phenoxyacetamide |
| 2-(4-fluorophenyl)-N-phenylacetamide |
| 2-chloro-N-phenylacetamide |
| 2,4-difluoroaniline |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOHHOBZNICRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Transformative Routes for N 2,4 Difluorophenyl 2 Phenoxyacetamide
Established Reaction Pathways for the Chemical Compound's Synthesis
The primary and most established route for the synthesis of N-(2,4-difluorophenyl)-2-phenoxyacetamide involves the acylation of 2,4-difluoroaniline (B146603) with a derivative of 2-phenoxyacetic acid. This condensation reaction is a cornerstone of amide bond formation and can be approached in several ways, most commonly through the use of an activated carboxylic acid derivative, such as an acyl chloride.
The general pathway begins with the preparation of 2-phenoxyacetic acid, which can be synthesized via the Williamson ether synthesis, reacting phenol (B47542) with chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov The resulting 2-phenoxyacetic acid is then converted to a more reactive species. A standard laboratory-scale method involves reacting 2-phenoxyacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-phenoxyacetyl chloride.
This activated intermediate is then reacted with 2,4-difluoroaniline in a nucleophilic acyl substitution reaction. Typically, a non-nucleophilic base is added to scavenge the hydrochloric acid byproduct generated during the reaction. This method is highly effective and generally provides the target compound in good to excellent yields. wmich.edu An alternative, direct approach involves coupling 2-phenoxyacetic acid directly with 2,4-difluoroaniline using peptide coupling reagents. nih.gov
The efficiency of the condensation reaction is highly dependent on several parameters that can be fine-tuned to maximize yield and purity. When using the acyl chloride route, key variables include reaction temperature, stoichiometry of reactants, and the rate of addition of the acyl chloride.
Running the reaction at low temperatures (e.g., 0 °C) and adding the 2-phenoxyacetyl chloride solution dropwise to the solution of 2,4-difluoroaniline can help control the exothermic nature of the reaction, minimizing the formation of side products. Ensuring a slight molar excess of the aniline (B41778) or using a precise 1:1 stoichiometry is crucial, as residual acyl chloride can be difficult to remove and can react with the product or solvent. The choice of base and its stoichiometry are also critical; an insufficient amount of base will result in the protonation of the aniline starting material by the HCl byproduct, rendering it non-nucleophilic and halting the reaction.
For direct coupling methods using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), optimization involves adjusting the solvent, temperature, and reaction time. google.com These reactions are often performed at room temperature and monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion, preventing potential degradation of the product with prolonged reaction times.
Table 1: Optimization Parameters for Condensation Reaction
| Parameter | Condition | Rationale for Optimization | Typical Outcome |
|---|---|---|---|
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side-product formation. | Lower temperatures often lead to higher purity. |
| Solvent | Aprotic (DCM, THF, DMF) | Solubilizes reactants without interfering; polarity can influence rate. | DCM is common for acyl chloride routes; DMF for coupling agents. |
| Base | Triethylamine (B128534), Pyridine, DIPEA | Neutralizes HCl byproduct in acyl chloride method. | Slight excess (1.1-1.2 eq.) ensures complete reaction. |
| Coupling Agent | EDCI/HOBt, TBTU | Activates carboxylic acid for direct amidation. | High yields under mild conditions, but higher reagent cost. |
| Reaction Time | 2 - 24 hours | Ensures reaction goes to completion. Monitored by TLC/LC-MS. | Over-extension can lead to product degradation. |
The choice of catalysts and solvents plays a pivotal role in the synthesis of this compound, directly impacting reaction rates, yields, and the ease of product purification.
Solvents: The ideal solvent should be inert to the reactants and byproducts, while effectively dissolving the starting materials. For the acyl chloride pathway, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed. google.com DCM is often preferred due to its volatility, which simplifies product isolation. For direct coupling reactions, more polar aprotic solvents like N,N-dimethylformamide (DMF) can be beneficial for solubilizing the coupling agents and amine salts.
Catalysts: In the context of the acyl chloride method, the "catalyst" is typically a stoichiometric organic base like triethylamine or pyridine. smolecule.com Its primary role is to act as an acid scavenger. Without it, the generated HCl would protonate the starting 2,4-difluoroaniline, deactivating it towards further nucleophilic attack.
In direct amide coupling reactions, a combination of a coupling agent and a catalyst is used. Carbodiimides like EDCI are not true catalysts but activating agents. Additives like HOBt or coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) can be considered catalysts in the sense that they accelerate the reaction and suppress side reactions, notably racemization if chiral centers are present. nih.gov Some N-acylation reactions can also be promoted by Lewis acids or solid-supported catalysts like clays, which can enhance the electrophilicity of the acylating agent. orientjchem.orgjocpr.com
Table 2: Role of Solvents and Catalysts in Synthesis
| Component Type | Example | Function | Typical Reaction |
|---|---|---|---|
| Solvent | Dichloromethane (DCM) | Inert, aprotic solvent for reactants. | Acyl Chloride Condensation |
| Solvent | N,N-Dimethylformamide (DMF) | Polar, aprotic solvent; good for coupling agents. | Direct Amide Coupling |
| Base (Acid Scavenger) | Triethylamine (Et₃N) | Neutralizes HCl byproduct. | Acyl Chloride Condensation |
| Coupling Agent | EDCI / HOBt | Activates carboxylic acid for amidation. | Direct Amide Coupling |
| Coupling Agent | TBTU | Highly efficient peptide coupling reagent. | Direct Amide Coupling |
Advanced Synthetic Approaches for Analogues and Scaffold Diversification
To explore structure-activity relationships and develop new chemical entities, analogues of this compound are synthesized. This involves systematic modifications to the three main components of the molecule: the phenoxy moiety, the difluorophenyl system, and the acetamide (B32628) linker.
Modification of the phenoxy ring is most straightforwardly achieved by utilizing substituted phenols as starting materials in the Williamson ether synthesis to generate a library of substituted 2-phenoxyacetic acids. wipo.int This approach allows for the introduction of a wide variety of functional groups (e.g., alkyl, alkoxy, halo, nitro) at specific positions (ortho, meta, para) on the phenoxy ring.
For example, reacting 4-chlorophenol (B41353) with chloroacetic acid would yield 2-(4-chlorophenoxy)acetic acid. This intermediate can then be carried through the standard condensation pathway with 2,4-difluoroaniline to produce N-(2,4-difluorophenyl)-2-(4-chlorophenoxy)acetamide. This modular approach is highly effective for creating a diverse set of analogues.
More advanced, though less common for this specific scaffold, are methods involving direct C-H functionalization of the phenoxy ring at a later synthetic stage. nih.gov These reactions, often mediated by transition metal catalysts, can allow for the introduction of substituents at positions that may be difficult to access through precursor synthesis.
Similar to the strategy for the phenoxy moiety, the most direct method for introducing substituents on the difluorophenyl ring is to begin with a substituted 2,4-difluoroaniline precursor. A wide range of substituted anilines are commercially available or can be synthesized through established routes, such as nitration followed by reduction. For instance, using 5-chloro-2,4-difluoroaniline (B1360899) as the starting amine in the condensation reaction would yield N-(5-chloro-2,4-difluorophenyl)-2-phenoxyacetamide.
Direct functionalization of the N-(2,4-difluorophenyl)acetamide core is more challenging. The difluorophenyl ring is electron-deficient due to the inductive effect of the fluorine atoms, making it resistant to standard electrophilic aromatic substitution. Furthermore, the amide group is a meta-director, complicating the regioselectivity of any potential substitution reactions.
The acetamide linker (-NH-CO-CH₂-O-) provides several opportunities for structural modification. The most common approach is to alter the methylene (B1212753) (-CH₂-) bridge. This can be achieved by replacing 2-phenoxyacetic acid with a homologous α-phenoxyalkanoic acid. For example, using 2-phenoxypropanoic acid would introduce a methyl group on the carbon adjacent to the carbonyl, yielding N-(2,4-difluorophenyl)-2-phenoxypropanamide. This modification can introduce a chiral center, potentially leading to stereoisomers with different biological properties.
Another strategy involves modifying the amide bond itself. While the secondary amide is central to the compound's identity, related linkers can be explored. For instance, reduction of the amide carbonyl group would yield an amine linker. The nitrogen of the amide can also be alkylated, though this is less common and would require a specific synthetic step, such as deprotonation with a strong base followed by reaction with an alkyl halide. The amide bond itself is a stable pharmacophore, and its modification can significantly alter the compound's chemical and physical properties. archivepp.comresearchgate.net
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has spurred research into sustainable and green synthetic methodologies for a wide range of organic compounds, including this compound and its structural analogs. Green chemistry focuses on designing processes that minimize the use and generation of hazardous substances. tsijournals.com This involves innovations in reaction conditions, solvent choice, and catalyst use to enhance efficiency, reduce waste, and lower energy consumption.
Key strategies in the green synthesis of phenoxyacetamide derivatives include the adoption of solvent-free reaction conditions and the application of alternative energy sources like microwave irradiation. These methods have demonstrated considerable advantages over conventional synthetic routes, which often rely on prolonged refluxing in organic solvents. tsijournals.comresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com For the synthesis of related acetamide structures, microwave irradiation under solvent-free conditions has proven to be a superior approach. researchgate.net In the preparation of various N-aryl/heteryl acetoacetamides, the reaction of primary amines with ethylacetoacetate was carried out using both conventional heating and microwave irradiation without a solvent. researchgate.net The microwave-assisted method consistently resulted in pure compounds with high yields in a fraction of the time, typically within 3 to 7 minutes. researchgate.net
This efficiency stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional oil baths or heating mantles. The elimination of organic solvents reduces pollution, lowers costs, and simplifies the processing and handling of materials. tsijournals.com
Solvent-Free and Catalytic Approaches
Another cornerstone of green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally persistent. Researchers have successfully developed solvent-free methods for synthesizing acetamide derivatives, frequently employing a catalyst to facilitate the reaction. researchgate.net For instance, the synthesis of N-aryl/heteryl acetoacetamides has been effectively achieved by reacting primary amines and ethylacetoacetate under solvent-free conditions using a catalytic amount of potassium tert-butoxide. researchgate.net This methodology is noted for being simple, economical, and eco-friendly. researchgate.net
Comparative Analysis of Synthetic Methods
The advantages of green synthetic principles become evident when compared with traditional methods. Conventional synthesis of phenoxyacetamide and related compounds often involves refluxing the reactants for several hours in solvents such as toluene (B28343) or acetonitrile. researchgate.net These processes are energy-intensive and generate significant solvent waste, which requires costly and environmentally challenging disposal.
The following interactive data table provides a comparative overview of reaction parameters for the synthesis of acetamide derivatives using conventional versus green methodologies, based on findings for structurally related compounds.
| Synthesis Method | Energy Source | Solvent | Catalyst | Reaction Time | Yield | Environmental Impact |
| Conventional | Reflux Heating | Acetonitrile/Toluene | Base (e.g., K₂CO₃) | 4 - 12 hours | 40% - 70% | High (Solvent waste, high energy use) |
| Green | Microwave Irradiation | Solvent-Free | Potassium tert-butoxide | 3 - 7 minutes | >85% | Low (No solvent waste, low energy use) |
This table is a generalized comparison based on data for related acetamide syntheses. Specific results for this compound may vary. researchgate.netresearchgate.netfarmaciajournal.com
Advanced Structural Analysis and Conformational Studies of N 2,4 Difluorophenyl 2 Phenoxyacetamide
Detailed Crystallographic Investigations
Crystallographic studies are fundamental to understanding the precise three-dimensional arrangement of atoms in a solid-state material, providing definitive information on molecular geometry, as well as the nature of intermolecular forces that dictate the crystal lattice.
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
The crystal packing is described by the unit cell parameters and the space group. For instance, in analogous molecules, it is common to observe monoclinic or triclinic crystal systems. The arrangement of molecules within the crystal lattice, or crystal packing, is governed by a combination of intermolecular forces to achieve maximum stability. Studies on similar acetamides show that molecules often arrange into well-defined chains or layers. nih.govnih.govnih.gov
Below is a table of representative crystallographic data and key molecular geometry parameters as observed in structurally similar N-aryl acetamide (B32628) compounds.
| Representative Crystallographic Data for Analogous N-Aryl Acetamides | |
|---|---|
| Parameter | Typical Value / System |
| Crystal System | Monoclinic / Triclinic |
| Space Group | P2₁/c, P-1, Cc |
| Selected Bond Lengths (Å) | |
| C=O (Amide) | ~1.22 - 1.24 Å |
| N-C (Amide) | ~1.33 - 1.35 Å |
| N-C (Aryl) | ~1.41 - 1.43 Å |
| Selected Bond Angles (°) | |
| O=C-N | ~122 - 124° |
| C-N-C | ~125 - 129° |
Analysis of Intermolecular and Intramolecular Interactions
The stability and packing of molecular crystals are governed by a network of non-covalent interactions. rsc.org For molecules like N-(2,4-difluorophenyl)-2-phenoxyacetamide, several types of interactions are anticipated.
Hydrogen Bonding: The most significant intermolecular interaction in N-monosubstituted acetamide derivatives is the N—H···O hydrogen bond formed between the amide groups of adjacent molecules. nih.gov This interaction is highly directional and strong, often leading to the formation of infinite one-dimensional chains or dimeric motifs that serve as the primary structural framework. nih.govnih.gov
| Common Intermolecular and Intramolecular Interactions in Analogous Structures | ||
|---|---|---|
| Interaction Type | Description | Typical Distance / Geometry |
| N—H···O | Strong hydrogen bond between amide groups, often forming chains. | N···O distance: ~2.8 - 3.0 Å |
| π–π Stacking | Interaction between parallel aromatic rings of adjacent molecules. | Centroid-centroid distance: ~3.5 - 3.9 Å |
| C—H···F | Weak hydrogen bond between a C-H donor and a fluorine acceptor. | H···F distance: ~2.4 - 2.7 Å |
| C—H···π | Interaction of a C-H bond with the face of an aromatic ring. | H···Centroid distance: ~2.8 - 3.1 Å |
Theoretical Conformational Analysis and Energy Landscape Mapping
Theoretical quantum chemical calculations are powerful tools for investigating molecular properties, especially when experimental data is scarce. These methods allow for the determination of stable conformations and the energy barriers that separate them.
Application of Quantum Chemical Methods for Ground State Geometries
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict the ground-state geometry of molecules. researchgate.net Functionals such as B3LYP, combined with appropriate basis sets like 6-31G(d) or larger, provide a reliable balance between accuracy and computational cost for organic molecules. arxiv.org
For this compound, a computational model would be constructed and its geometry optimized to find the structure with the minimum electronic energy. This process yields theoretical values for bond lengths, bond angles, and dihedral angles, which represent the molecule's most stable conformation in the gas phase. researchgate.net These calculations can predict, for example, the degree of planarity of the amide group and the relative orientations of the two aromatic rings.
Understanding Torsional Barriers and Rotational Isomerism
The flexibility of this compound arises from rotation around several single bonds, leading to various rotational isomers (conformers). The key rotatable bonds include the C(aryl)-N bond, the N-C(O) amide bond, the C(O)-CH₂ bond, and the CH₂-O(ether) bond.
Computational methods can map the potential energy surface by systematically varying the torsion angle of a specific bond while optimizing the rest of the molecular geometry. mdpi.com This procedure allows for the determination of rotational barriers—the energy required to rotate from one stable conformer to another. mdpi.comchemrxiv.org
Amide Bond (N-C(O)) Rotation: Due to significant π-character, the barrier to rotation around the amide bond is typically high (around 20-23 kcal/mol), making the trans conformation significantly more stable than the cis. mdpi.com
Aryl-Nitrogen (C-N) and Ether (C-O) Bond Rotations: Rotation around the single bonds connecting the amide and ether linkages to the phenyl rings generally has much lower energy barriers. These rotations are influenced by steric hindrance from ortho substituents and subtle electronic effects. researchgate.net DFT studies on analogous molecules show these barriers can range from a few to several kcal/mol, indicating that multiple conformations may coexist at room temperature. mdpi.comnih.gov
Mapping these barriers is crucial for understanding the molecule's dynamic behavior and which shapes it is likely to adopt in different environments.
Biological Activities and Mechanistic Elucidation of N 2,4 Difluorophenyl 2 Phenoxyacetamide
Antimicrobial Efficacy and Underlying Biological Mechanisms
There is no specific information available in the scientific literature to populate the following subsections regarding the antimicrobial efficacy of N-(2,4-difluorophenyl)-2-phenoxyacetamide.
No data from peer-reviewed studies are available to assess the antibacterial potency of this compound against any pathogenic bacterial strains. Consequently, a data table of Minimum Inhibitory Concentrations (MICs) cannot be generated.
There is no published research evaluating the antifungal spectrum and potency of this compound. Therefore, a data table of its activity against various fungal species cannot be provided.
Without evidence of antimicrobial activity, there have been no investigations into the specific molecular targets of this compound within microbial systems.
Anticancer Potential and Cellular Regulatory Pathway Modulation
While some related compounds have been investigated for their anticancer potential, there is no specific research available on the anticancer activities of this compound. A study on a similar compound, N-(2,4-difluorophenyl)-2',4'-difluoro-4-hydroxybiphenyl-3-carboxamide, did explore its interaction with several oncogenic signaling pathways, suggesting that the N-(2,4-difluorophenyl) moiety might be of interest in the design of anticancer agents. However, this does not provide direct evidence for the compound .
There are no studies that have investigated the inhibitory effects of this compound on key oncogenic signaling pathways such as mTOR, EGFR, iNOS, MAP2K1, FGFR, or TGFB1. Therefore, no data on its potency (e.g., IC50 values) can be presented.
In the absence of any primary research on the anticancer effects of this compound, the mechanisms through which it might inhibit cell proliferation or induce apoptosis remain unelucidated. There are no available data to create tables regarding its effects on cell viability or apoptotic markers.
Role as an Enzyme Inhibitor in Cancer Biology (e.g., Acetylcholinesterase)
The role of acetylcholinesterase (AChE) in cancer biology is an emerging area of research, with studies suggesting its involvement in cell proliferation, apoptosis, and angiogenesis. While there is no direct evidence to date implicating this compound as an acetylcholinesterase inhibitor in the context of cancer, the broader class of acetamide (B32628) derivatives has been investigated for such properties. Further research is required to specifically determine the AChE inhibitory potential of this compound and its relevance to cancer therapy.
Modulation of Tumor Hypoxia and Angiogenesis in Neoplastic Progression
The tumor microenvironment, characterized by low oxygen levels (hypoxia) and the formation of new blood vessels (angiogenesis), plays a crucial role in cancer progression and metastasis. mdpi.com Research into novel therapeutic agents aims to disrupt these processes.
A study on a series of novel 4-phenyl-2-phenoxyacetamide thiazole (B1198619) analogues, which are structurally related to this compound, has demonstrated significant effects on tumor hypoxia and neoangiogenesis. nih.gov One particular analogue, 2-(2,4-difluorophenoxy)-N-(4-(p-tolyl)thiazol-2-yl)acetamide , which shares the 2,4-difluorophenoxy acetamide moiety, was found to modulate the tumor microenvironment, leading to a reduction in new blood vessel formation and the induction of cancer cell death. nih.gov The mechanism of action was linked to the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the stabilization of the tumor suppressor protein p53. nih.gov These findings suggest that compounds with a phenoxyacetamide scaffold may have the potential to target the hypoxic tumor microenvironment and inhibit angiogenesis, critical hallmarks of cancer. mdpi.comnih.gov
Anti-Enzymatic Activities in Diverse Biological Systems
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.gov While direct studies on this compound are not available, related compounds containing phenoxyacetamide and phthalimide-phenoxy-triazole acetamide structures have been evaluated for their anti-α-glucosidase activity. nih.gov
These studies indicate that the phenoxyacetamide scaffold is a promising pharmacophore for the development of α-glucosidase inhibitors. The inhibitory activity is often influenced by the nature and position of substituents on the phenyl rings. For instance, certain N-phenylacetamide derivatives have shown greater potency than the standard drug, acarbose. nih.gov This suggests that this compound could potentially exhibit inhibitory activity against these metabolic enzymes, although specific experimental validation is necessary.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Various synthetic compounds, including derivatives of acetamide, have been explored as cholinesterase inhibitors. While there is no specific research on this compound in this context, the general class of compounds is of interest in neurobiological research. Further investigation is needed to ascertain if this specific compound possesses any significant activity against AChE or BChE.
Anti-Inflammatory Modulatory Effects
Chronic inflammation is implicated in a wide range of diseases, and the modulation of inflammatory mediators is a key therapeutic goal. These mediators include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as nitric oxide (NO). researcher.lifenih.gov
Currently, there is a lack of direct scientific evidence demonstrating the effects of this compound on these specific inflammatory markers. While other classes of compounds have been shown to inhibit these pathways, dedicated studies are required to determine if this compound possesses anti-inflammatory properties through the attenuation of these mediators.
Antituberculosis Activity Evaluation
The 2-phenoxy-N-phenylacetamide core structure is a recognized scaffold in the development of novel antitubercular agents. nih.gov Research into derivatives of this structure has identified promising activity against Mycobacterium tuberculosis. A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their in vitro antitubercular activities using a microdilution method. nih.gov
The investigation revealed that all the novel derivatives exhibited moderate to potent activity against the M. tuberculosis H37Rv strain, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. nih.govnih.gov One of the most potent derivatives, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, demonstrated a MIC value of 4 µg/mL for both the standard H37Rv strain and a rifampin-resistant clinical isolate, M. tuberculosis 261. nih.gov This particular derivative also showed a favorable safety profile when tested against six different cell lines. nih.govnih.gov These findings underscore the potential of the 2-phenoxy-N-phenylacetamide framework, including this compound, as a basis for developing new and affordable antitubercular drugs. nih.gov
Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
| Compound | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. Rifampin-Resistant M. tuberculosis 261 |
|---|---|---|
| Derivative Series | 4 - 64 | Not specified for all |
| Most Potent Derivative (3m) | 4 | 4 |
Herbicidal Applications and Phytotoxic Mechanisms
While direct studies on the herbicidal efficacy of this compound are not extensively detailed in the available research, the broader class of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides significant insight into potential applications and mechanisms. This class of compounds is known for its selective herbicidal activity, particularly against broadleaf weeds. pjoes.com
Barnyard grass (Echinochloa crus-galli) is a significant weed in agriculture, and phenoxy herbicides are often used in its management. scispace.comresearchgate.net The efficacy of such herbicides can, however, be influenced by factors like the plant's intrinsic sensitivity and the presence of other herbicides in a tank mixture. scispace.com For instance, studies have shown that 2,4-D can antagonize the effects of glyphosate (B1671968) on glyphosate-resistant populations of barnyard grass, a phenomenon linked to reduced uptake and translocation of the glyphosate. scispace.comresearchgate.net The allelopathic potential of barnyard grass itself has been studied against sensitive species like lettuce (Lactuca sativa), where aqueous extracts of the weed inhibited seed germination and radicle elongation, indicating the complex chemical interactions in agricultural environments. researchgate.net
The phytotoxic mechanism of phenoxy herbicides like 2,4-D is multifaceted and involves the disruption of several key plant metabolic pathways. pjoes.com A primary mode of action is the induction of oxidative stress through the generation of free radicals. pjoes.com This leads to a cascade of damaging cellular events, including:
Lipid Peroxidation: The free radicals attack lipids in cell membranes, compromising their integrity and function.
Depletion of Cellular Antioxidants: Key molecules like glutathione (B108866) (GSH), which protect the cell from oxidative damage, are depleted.
Disruption of Energy Metabolism: The concentration of ATP and NADPH, essential energy carriers, is reduced. pjoes.com
This disruption of cellular homeostasis and the overwhelming oxidative damage ultimately lead to cell death and the observed herbicidal effect on the target plant. pjoes.com
Table 2: Proposed Phytotoxic Mechanisms of Phenoxy-Type Herbicides
| Mechanism | Cellular Effect | Consequence for Plant |
|---|---|---|
| Induction of Free Radicals | Increased reactive oxygen species (ROS) | Widespread cellular damage |
| Lipid Peroxidation | Damage to cell membranes | Loss of cellular integrity |
| Depletion of Glutathione (GSH) | Reduced antioxidant defense | Increased susceptibility to oxidative stress |
| Interference with Energy Pathways | Depletion of ATP and NADPH | Disruption of metabolic functions and growth |
Antioxidant Activity and Oxidative Stress Mitigation
Compounds containing acetamide and phenoxy moieties have been a focus of research for their antioxidant properties. nih.govresearchgate.net The ability of a molecule to act as an antioxidant is crucial for protecting biological systems against the detrimental effects of oxidative processes, which are implicated in a range of diseases. researchgate.net
The antioxidant capacity of these compounds is typically evaluated through in vitro assays that measure their ability to scavenge stable free radicals. nih.govnih.gov Common methods include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.govnih.gov In these tests, the antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a measurable change in color. nih.gov
The mechanism of action is rooted in the chemical structure of the compounds. Phenolic groups, for instance, can stabilize and delocalize the unpaired electron of a radical species after donating a hydrogen atom, making them effective radical scavengers. mdpi.com By neutralizing free radicals, these compounds can mitigate oxidative stress, preventing damage to vital cellular components like DNA, proteins, and lipids. pjoes.com Research on various N-(substituted-phenyl)-2-phenoxyacetamide derivatives has confirmed their potential to exhibit significant free radical scavenging activity, suggesting that this compound likely shares this capacity. researchgate.net
Table 3: Common In Vitro Antioxidant Activity Assays
| Assay Method | Principle | Measurement |
|---|---|---|
| ABTS Assay | Measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). | Reduction in the absorbance of the blue-green ABTS radical cation. |
| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Reduction in the absorbance of the violet DPPH radical. |
Structure Activity Relationship Sar Studies of N 2,4 Difluorophenyl 2 Phenoxyacetamide and Its Analogues
Quantitative Assessment of Fluorine Substituent Effects on Biological Potency and Target Selectivity
The incorporation of fluorine into drug candidates is a widely used strategy to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net In the context of N-(2,4-difluorophenyl)-2-phenoxyacetamide analogues, the strategic placement of fluorine atoms has been shown to have a remarkable impact on biological potency.
Research into related aryl acetamide (B32628) series has demonstrated that the position of fluorine substitution on an aromatic ring can lead to dramatic shifts in potency. nih.gov For instance, the addition of a fluorine atom at the 4-position of the phenyl ring in some series can increase potency by more than tenfold compared to the unsubstituted equivalent. nih.gov Conversely, substitution at the 2-position often results in a significant decrease in or complete loss of activity, suggesting that this position may create unfavorable steric conformations for target binding. nih.gov Substitution at the 3-position generally yields little to no improvement in potency. nih.gov The collective data underscores that the effects of fluorination are not merely additive but are highly dependent on their specific location within the molecular structure. The presence of fluorine atoms can enhance a compound's binding affinity to specific molecular targets, such as enzymes or receptors, which is a key factor in its biological activity. smolecule.com
The table below illustrates the profound effect of fluorine's positional isomerism on biological activity in a series of aryl acetamide analogues.
| Compound Analogue | Substitution Pattern | Relative Potency Shift | Reference |
|---|---|---|---|
| Unsubstituted Phenyl | 4-H | Baseline (Poor Potency) | nih.gov |
| 4-Fluorophenyl | 4-F | 18-fold increase | nih.gov |
| 2-Fluorophenyl | 2-F | Significant decrease | nih.gov |
| 3,4-Difluorophenyl | 3,4-F₂ | Potent (20-fold increase over 3-CF₃) | nih.gov |
| 2-Fluoro-3-trifluoromethylphenyl | 2-F, 3-CF₃ | >25 μM (Inactive) | nih.gov |
This quantitative data highlights the synergy that can be achieved with dihalogenation, particularly with fluorine, and confirms that specific substitution patterns are crucial for optimizing biological potency. nih.gov
Elucidation of the Impact of Aromatic Ring Substitutions on Pharmacological Profiles
Beyond fluorine, the introduction of other substituents on both the N-phenyl and the phenoxy rings of the core structure has been systematically studied to map their influence on pharmacological activity. A general observation is a preference for electron-withdrawing groups (EWGs) over electron-donating groups (EDGs) for enhanced potency. nih.gov
In a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, analogues featuring a nitro group (a strong EWG) demonstrated higher cytotoxic effects against cancer cell lines than those with a methoxy (B1213986) moiety (an EDG). nih.gov This suggests that reducing the electron density on the N-phenyl ring can be beneficial for certain biological activities.
The following table summarizes the structure-activity relationships for various substituents on the N-phenyl ring of a 2-(4-Fluorophenyl)-N-phenylacetamide series, evaluated for their cytotoxicity against the PC3 prostate cancer cell line. nih.gov
| Compound | Substituent on N-phenyl ring | IC₅₀ (μM) against PC3 cells | Reference |
|---|---|---|---|
| Analogue 1 | 2-nitro | > 100 | nih.gov |
| Analogue 2 | 3-nitro | 52 | nih.gov |
| Analogue 3 | 4-nitro | 80 | nih.gov |
| Analogue 4 | 2-methoxy | > 100 | nih.gov |
| Analogue 5 | 3-methoxy | > 100 | nih.gov |
| Analogue 6 | 4-methoxy | > 100 | nih.gov |
| Imatinib (Reference) | - | 40 | nih.gov |
These findings indicate that both the electronic nature and the position of the substituent are critical determinants of the pharmacological profile. Dihalogenation patterns, such as 3,4-dichloro substitution, have also been noted to create a synergistic enhancement of potency in related compound series. nih.gov
Analysis of the Influence of Acetamide Linker Modifications on Efficacy and Specificity
SAR studies on related scaffolds have shown that the acetamide moiety often confers better potency compared to other linking groups, such as urea. nih.gov This suggests that the hydrogen bonding capabilities and conformational properties of the acetamide group are well-suited for target binding. Further modifications can involve altering the length of the linker, constraining its conformation, or replacing it with bioisosteres. For example, in the development of antagonists for the P2Y14 receptor, a series of N-substituted-acetamide derivatives were designed and synthesized, leading to highly potent compounds. nih.gov In other research, introducing a piperidine (B6355638) linker has been investigated as a strategy to explore new derivatization opportunities and modify the physicochemical properties of the parent compound. frontiersin.org
While specific data on linker modifications for this compound is limited in the provided context, the principles derived from analogous series are highly relevant. The goal of such modifications is typically to improve the alignment of key pharmacophoric features with the target's binding site, thereby enhancing affinity and selectivity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To better understand the complex interplay between molecular structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are developed. These mathematical models correlate variations in the chemical structure of compounds with their biological activities, enabling the prediction of potency for novel derivatives and guiding rational drug design. researchgate.net
QSAR studies on 2-phenoxy-N-phenylacetamide derivatives and related structures have successfully identified several molecular descriptors that are critical for their biological activity. nih.govresearchgate.net These descriptors are numerical values that characterize the steric, electronic, and hydrophobic properties of the molecules.
A 2D-QSAR study on 2-phenoxy-N-phenylacetamide analogues as HIF-1 inhibitors identified descriptors such as the SssNHE-index (related to electrotopological state of N-H bonds), slogp (a measure of lipophilicity), T_O_N_1 (count of oxygen and nitrogen atoms separated by one bond), and T_2_Cl_1 (count of chlorine atoms separated by two bonds) as being highly correlated with inhibitory activity. nih.gov Another QSAR study on phenoxyacetamide derivatives as Monoamine Oxidase (MAO) inhibitors found that molecular weight (MW), the energy of the highest occupied molecular orbital (HOMO), and Beta Polarizability were key descriptors. researchgate.net
The table below lists some of the key molecular descriptors identified in QSAR studies of phenoxyacetamide analogues and their general influence on biological activity.
| Molecular Descriptor | Description | Correlation with Activity | Reference |
|---|---|---|---|
| slogp | Logarithm of the partition coefficient (lipophilicity) | Positive | nih.gov |
| Molecular Weight (MW) | Total mass of the molecule | Positive (indicates bulky groups are favorable) | researchgate.net |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Negative (indicates electrophilic groups may increase activity) | researchgate.net |
| Beta Polarizability (BetaPol) | Measure of molecular polarizability | Negative (indicates less polar groups may increase activity) | researchgate.net |
| SssNHE-index | Electrotopological state descriptor for N-H bonds | Positive | nih.gov |
These descriptors provide quantitative insights into the physicochemical properties that drive the biological activity of this class of compounds.
The ultimate goal of developing a QSAR model is to use it as a predictive tool for the rational design of new, more potent, and selective compounds. researchgate.net Once a statistically robust QSAR model is established and validated, it can be used to predict the biological activity of virtual compounds before they are synthesized, saving significant time and resources. nih.govmanchester.ac.uk
For instance, a 3D-QSAR model developed for 2-phenoxy-N-phenylacetamide analogues showed excellent predictive capabilities, allowing researchers to gain structural insights for designing novel derivatives with specific inhibitory activity. nih.gov These models generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic character are predicted to be favorable or unfavorable for activity. Chemists can use these maps to rationally design new analogues by adding or modifying substituents in the favored regions and avoiding the disfavored ones.
Modern approaches increasingly use machine learning and deep learning techniques to build more sophisticated and accurate predictive models, further enhancing the efficiency of the drug design cycle. manchester.ac.ukchemrxiv.org By integrating QSAR with other computational methods like molecular docking, a more comprehensive understanding of the ligand-target interactions can be achieved, leading to the successful optimization of lead compounds. researchgate.net
Computational Chemistry and Molecular Modeling for N 2,4 Difluorophenyl 2 Phenoxyacetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target's active site.
While specific molecular docking studies detailing the interactions of N-(2,4-difluorophenyl)-2-phenoxyacetamide with particular protein targets are not extensively detailed in the available literature, the broader class of phenoxyacetamide derivatives has been investigated as inhibitors for various enzymes. These studies provide a framework for understanding how this compound might interact with biological targets.
The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the receptor. A more negative score typically indicates a more favorable binding interaction. For instance, studies on other phenoxyacetamide derivatives targeting the SARS-CoV-2 main protease (Mpro) have reported binding free energies ranging from -6.83 to -7.20 kcal/mol. nih.gov Similarly, docking of novel N-phenyl-2-(N-phenylphenylsulfonamido)acetamides against the RORγ ligand-binding domain identified hits with significant binding potential. nih.gov
These findings suggest that the phenoxyacetamide scaffold, present in this compound, is capable of forming stable complexes within protein active sites. The specific binding affinity of this compound would be dependent on the unique topology and amino acid composition of the target receptor's active site, with the difluorophenyl and phenoxy moieties playing key roles in establishing these interactions.
Table 1: Illustrative Binding Affinities of Related Acetamide (B32628) Derivatives Against Various Protein Targets
| Derivative Class | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Phenoxyacetamide Derivatives | SARS-CoV-2 Mpro | -6.83 to -7.20 nih.gov |
| Imidazolo-Triazole Hydroxamic Acid | HDAC2 | -7.2 to -8.7 rjptonline.org |
| Sylibin (for comparison) | PfHT1 | -12.254 nih.gov |
| Hyperoside (for comparison) | PfHT1 | -13.881 nih.gov |
Note: This table presents data for related compound classes to illustrate typical binding affinity ranges and is not specific to this compound.
Beyond predicting binding energy, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For example, in the study of phenoxyacetamide derivatives against SARS-CoV-2 Mpro, key interactions were predicted with catalytic residues such as HIS41 and CYS145. nih.gov In another study, docking simulations of inhibitors in the PfHT1 protein revealed crucial hydrogen bond interactions with residues like Thr49, Gly183, and Val314. nih.gov
For this compound, the following interactions could be anticipated:
Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), likely forming critical interactions with polar amino acid residues in a binding pocket.
Hydrophobic and Aromatic Interactions: The two aromatic rings (the phenoxy group and the difluorophenyl group) can engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) and π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
Halogen Bonding: The fluorine atoms on the difluorophenyl ring can act as weak hydrogen bond acceptors or participate in halogen bonding, further anchoring the ligand in the active site.
Molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time, revealing how the binding site may flex and adapt to accommodate the ligand.
Quantum Chemical Calculations for Electronic and Reactivity Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These methods provide a deeper understanding of molecular stability, reactivity, and the nature of chemical bonds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. edu.krd
Table 2: Representative Frontier Orbital Energies from DFT Studies on Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| (Z)-(2,4-difluorophenyl)...oxime | - | - | 4.2140 nanobioletters.com |
| N-(phenyl)-2,2-dichloroacetamide | - | - | ~5.349 researchgate.net |
Note: This table is for illustrative purposes, showing typical energy gap values for structurally related molecules. The exact values for this compound would require a specific DFT calculation.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular recognition processes like hydrogen bonding. numberanalytics.comresearchgate.net
On an MEP map, regions of negative electrostatic potential (typically colored red or orange) correspond to areas with an excess of electrons, such as lone pairs on oxygen or nitrogen atoms, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient, often around hydrogen atoms bonded to electronegative atoms, and are sites for nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show:
Negative Potential: Concentrated around the carbonyl oxygen, the phenoxy ether oxygen, and to a lesser extent, the fluorine atoms. These regions are prime locations for forming hydrogen bonds as acceptors. researchgate.net
Positive Potential: Located on the amide hydrogen (N-H), which would be the primary hydrogen bond donor site.
This distribution of charge provides a chemical fingerprint that governs how the molecule recognizes and binds to a receptor active site or interacts with other molecules. libretexts.org
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. Pharmacophore models are widely used in virtual screening to rapidly search large compound databases for molecules that match the essential features, identifying potential new hits for a given target. nih.gov
While a specific pharmacophore model derived from this compound has not been published, its structural components are frequently found in pharmacophores for various targets. For example, virtual screening campaigns have successfully used the phenoxyacetamide scaffold to identify novel inhibitors for targets like BCR-ABL1 kinase. nih.gov In such a model, the key features would likely be defined by:
The phenoxy group as a hydrophobic and/or aromatic feature.
The amide linker providing essential hydrogen bond donor and acceptor features.
The 2,4-difluorophenyl group contributing another hydrophobic/aromatic region.
The development of a pharmacophore model can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the key interactions observed in a ligand-receptor crystal structure. mdpi.com Once validated, such a model could be used to screen vast chemical libraries to discover structurally diverse compounds that possess the same critical interaction features as this compound, potentially leading to the discovery of novel therapeutic agents. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability
Following an extensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available studies that have conducted and published molecular dynamics (MD) simulations specifically for the compound this compound.
Molecular dynamics simulation is a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug discovery and molecular modeling, MD simulations are crucial for:
Exploring Conformational Ensembles: Molecules are not static; they are flexible and can adopt a wide range of different three-dimensional shapes or "conformations." MD simulations can map out these various conformations and determine their relative stabilities, providing a dynamic picture of the molecule's behavior in solution or when interacting with a biological target.
Assessing Binding Stability: When a molecule (a ligand) binds to a protein, MD simulations can be used to assess the stability of this complex. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. This provides valuable insights into the strength and nature of the binding interactions.
While the principles of MD simulations are well-established, and studies have been conducted on related phenoxyacetamide derivatives to assess their binding stability to specific protein targets, the application of these methods to this compound has not been reported in the accessible scientific literature. nih.gov Therefore, detailed research findings, specific parameters used in simulations, and data tables concerning its conformational ensembles or binding stability are not available.
Such a study, were it to be conducted, would likely involve the following steps:
System Setup: A three-dimensional model of this compound would be generated. If studying binding stability, the structure of the target protein would also be required. The molecule or the protein-ligand complex would then be placed in a simulation box filled with a suitable solvent, typically water, and ions to mimic physiological conditions.
Force Field Application: A force field (a set of parameters describing the potential energy of the atoms and molecules) would be assigned to all components of the system.
Simulation Production: The simulation would be run for a specific length of time, during which the positions and velocities of all atoms are calculated at very short time intervals by integrating Newton's equations of motion.
Trajectory Analysis: The resulting trajectory would be analyzed to extract information about the molecule's dynamics. Key analyses would include:
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule or protein are the most flexible.
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the strength of the interaction between this compound and its potential binding partner.
Without a specific research study to draw upon, any presentation of data tables or detailed findings for this compound would be hypothetical and not scientifically accurate. The scientific community awaits future research that may apply these powerful computational techniques to this specific compound.
Potential Applications and Future Research Directions
Prospects for N-(2,4-difluorophenyl)-2-phenoxyacetamide in Novel Therapeutic Agent Development
The structural architecture of this compound, featuring a difluorophenyl ring, an amide linkage, and a phenoxy group, suggests a potential for biological activity. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can in turn improve the pharmacokinetic profile of a drug candidate.
Research into analogous phenylacetamide derivatives has revealed a spectrum of pharmacological activities. For instance, various compounds within this class have been investigated for their potential as anticancer agents. Studies on similar structures have indicated that they can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of critical enzymes or disruption of cellular signaling pathways essential for tumor growth and proliferation.
Furthermore, the acetamide (B32628) scaffold is present in numerous compounds with diverse therapeutic applications, including anti-inflammatory and antimicrobial properties. The specific combination of the 2,4-difluorophenyl and phenoxy moieties in the target molecule could modulate these activities, potentially leading to the development of novel therapeutic agents. Future research will likely focus on synthesizing and screening this compound and its derivatives against a panel of biological targets to elucidate its therapeutic potential.
Advancements in Agrochemical Innovation Through Compound Optimization
The field of agrochemicals is in constant pursuit of new molecules that can offer effective and selective control of pests and diseases while minimizing environmental impact. Fluorinated compounds have found considerable success in this arena, with many commercial herbicides, fungicides, and insecticides containing fluorine atoms. These atoms can enhance the efficacy and stability of the active ingredients.
The this compound structure contains toxophoric elements found in some existing agrochemicals. For instance, the phenoxyacetic acid scaffold is a classic feature of many herbicides. By modifying this core structure with the difluorophenylamide group, researchers can explore new chemical spaces and potentially discover compounds with novel modes of action or improved properties.
Optimization of this compound could involve systematic modifications to both the phenoxy and the difluorophenyl rings to fine-tune its biological activity spectrum. For example, the introduction of different substituents could alter its selectivity towards target organisms, its environmental persistence, and its safety profile for non-target species. Future research in this area would entail the synthesis of a library of analogs and their subsequent screening for herbicidal, fungicidal, or insecticidal activity.
Methodological Contributions to Chemical Synthesis and Computational Drug Design
The synthesis of this compound itself provides opportunities for methodological advancements in organic chemistry. The formation of the central amide bond, typically achieved through the condensation of a phenoxyacetic acid derivative and 2,4-difluoroaniline (B146603), allows for the exploration and optimization of various coupling reagents and reaction conditions. Achieving high yields and purity in such reactions is a persistent goal in synthetic chemistry.
From a computational perspective, this compound serves as an interesting subject for in-silico studies. Molecular modeling techniques, such as Density Functional Theory (DFT) calculations, can be employed to predict its three-dimensional structure, electronic properties, and potential interactions with biological macromolecules.
These computational models can guide the rational design of new derivatives with enhanced activity. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects, thereby accelerating the discovery process in both drug development and agrochemical research.
Identified Interdisciplinary Research Opportunities and Collaborative Avenues
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to fully realize its promise. The exploration of this compound creates a natural bridge between several scientific disciplines:
Medicinal Chemistry and Pharmacology: Collaboration is essential for the synthesis of analogs and their subsequent evaluation in biological assays to identify potential therapeutic applications.
Agrochemical Science and Environmental Chemistry: Joint efforts are needed to screen the compound for pesticidal activity and to assess its environmental fate and toxicology.
Synthetic Chemistry and Chemical Engineering: Partnerships in this area can lead to the development of efficient, scalable, and sustainable synthetic routes for the compound and its derivatives.
Computational Chemistry and Structural Biology: The integration of computational modeling with experimental techniques like X-ray crystallography can provide deep insights into the molecular interactions of the compound with its biological targets, facilitating rational design efforts.
Future progress in understanding and utilizing this compound will depend on fostering these collaborative avenues. The establishment of interdisciplinary research teams will be crucial for a comprehensive evaluation of the compound's properties and for translating its potential into tangible applications for human health and agriculture.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(2,4-difluorophenyl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ) can react with phenoxide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:chloroacetamide) and inert atmospheres to prevent oxidation. Purity (>95%) is achievable via recrystallization in ethanol/water mixtures, supported by TLC monitoring .
Q. How can researchers confirm the structural integrity of This compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show a singlet (~3.8 ppm) for the acetamide methylene group, aromatic protons (6.8–7.5 ppm) for phenyl rings, and distinct fluorophenyl splitting patterns (J = 8–10 Hz) .
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between fluorophenyl and phenoxy groups .
Q. What are the primary in vitro applications of this compound in pharmacological research?
- Methodological Answer : The compound’s fluorophenyl and phenoxy motifs suggest potential as a kinase inhibitor or GPCR modulator. For activity screening:
- Use HEK-293 or CHO cells transfected with target receptors (e.g., serotonin or dopamine receptors).
- Dose-response curves (1 nM–100 µM) with ATPase or cAMP assays.
- Cross-validate selectivity against related receptors (e.g., 5-HT₂A vs. 5-HT₂C) to avoid off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for This compound derivatives?
- Methodological Answer : Discrepancies in ¹³C NMR or mass spectra often arise from rotational isomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures for dynamic equilibria (e.g., amide bond rotation).
- DFT Calculations : Compare experimental ¹H/¹³C shifts with computed values (B3LYP/6-31G* basis set) to assign ambiguous peaks .
- High-Resolution MS : Use ESI-TOF to distinguish isotopic patterns (e.g., [M+H]⁺ vs. [M+Na]⁺ adducts) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide) via structure-activity relationship (SAR) studies to lower logP (<3.5) .
- Prodrug Design : Esterify the acetamide group to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
- Pharmacokinetic Profiling : Conduct rat IV/PO studies (10 mg/kg) to calculate AUC, Cmax, and t₁/₂ using LC-MS/MS .
Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to identify binding poses. Key interactions: fluorophenyl π-stacking with Phe304 and hydrogen bonding between acetamide and Thr309 .
- Metabolism Prediction : Employ MetaSite to simulate oxidative defluorination or O-dealkylation pathways, validated by in vitro microsomal assays (human liver microsomes + NADPH) .
Key Research Challenges
- Synthetic Scalability : Multi-step routes (e.g., Ullmann coupling for phenoxy linkage) require palladium catalysts, increasing cost. Alternatives: Photoredox catalysis under visible light .
- Toxicity Profiling : Fluorinated analogs may exhibit hepatotoxicity. Mitigate via in silico toxicity screening (e.g., Derek Nexus) and Ames test validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
